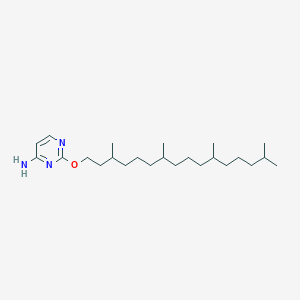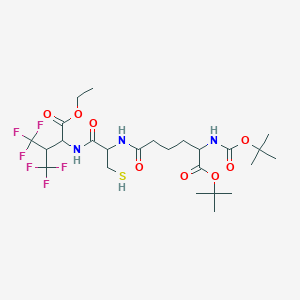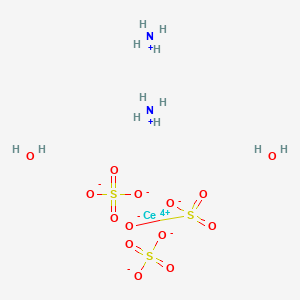
Diammonium cerium(IV) sulfate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium cerium(IV) sulfate dihydrate, also known as ceric ammonium sulfate, is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid and a strong oxidizing agent. This compound is widely used in various chemical processes due to its high oxidation potential and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium cerium(IV) sulfate dihydrate can be synthesized by reacting cerium(IV) oxide (CeO₂) with sulfuric acid (H₂SO₄) and ammonium sulfate ((NH₄)₂SO₄). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CeO}_2 + 2\text{H}_2\text{SO}_4 + (NH_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow (NH_4)_4\text{Ce(SO}_4)_4 \cdot 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Diammonium cerium(IV) sulfate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds such as alcohols, ketones, and aldehydes. The reactions typically occur in acidic conditions, often using sulfuric acid as the medium.
Substitution Reactions: These reactions may involve ligands that can replace the sulfate groups under controlled conditions.
Major Products:
Oxidation Reactions: The major products are often oxidized forms of the starting materials, such as carboxylic acids from alcohols.
Substitution Reactions: The products depend on the substituting ligands but generally include new cerium complexes
Scientific Research Applications
Diammonium cerium(IV) sulfate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.
Biology: The compound is employed in various biochemical assays to study oxidative stress and redox reactions in biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates and in the development of diagnostic reagents.
Industry: The compound is utilized in the production of specialty chemicals, catalysts, and in the etching of electronic components
Mechanism of Action
The primary mechanism by which diammonium cerium(IV) sulfate dihydrate exerts its effects is through electron transfer reactions. As a strong oxidizing agent, it accepts electrons from other compounds, leading to their oxidation. The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) (Ce³⁺) in the process. This electron transfer is facilitated by the high oxidation potential of the cerium(IV) ion, making it effective in various redox reactions .
Comparison with Similar Compounds
Cerium(IV) sulfate: Similar in structure and oxidation properties but lacks the ammonium ions.
Ceric ammonium nitrate: Another strong oxidizing agent with similar applications but different solubility and reactivity profiles.
Uniqueness: Diammonium cerium(IV) sulfate dihydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. This makes it particularly useful in aqueous reactions and in applications requiring high-purity oxidizing agents .
Properties
Molecular Formula |
CeH12N2O14S3 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
diazanium;cerium(4+);trisulfate;dihydrate |
InChI |
InChI=1S/Ce.2H3N.3H2O4S.2H2O/c;;;3*1-5(2,3)4;;/h;2*1H3;3*(H2,1,2,3,4);2*1H2/q+4;;;;;;;/p-4 |
InChI Key |
HUVXDYKGRYROPX-UHFFFAOYSA-J |
Canonical SMILES |
[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


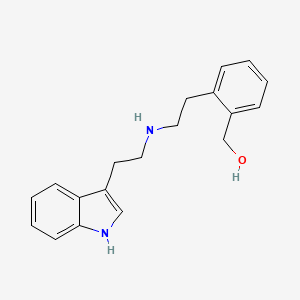
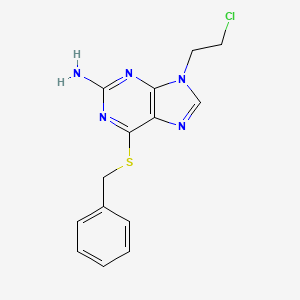

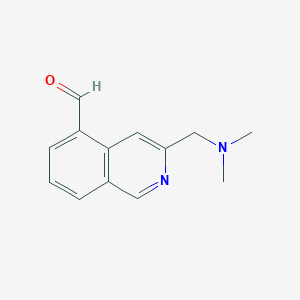
![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)

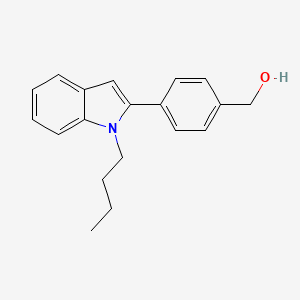

![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)
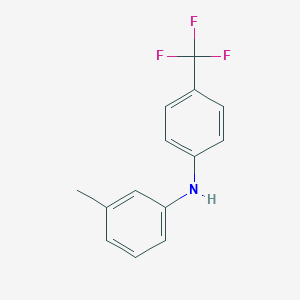
![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)
